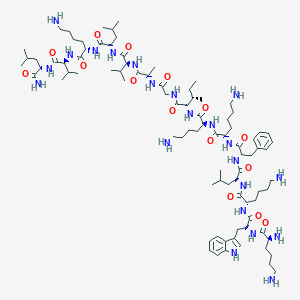
Ethyl 3-((5-chloro-2-nitrophenyl)phenylamino)-3-oxopropionate
Description
Ethyl 3-((5-chloro-2-nitrophenyl)phenylamino)-3-oxopropionate, commonly known as ethyl 3-chloronitrobenzyl aminopropionate, is a synthetic compound that is used in a variety of scientific research applications. It is a member of the nitrobenzyl aminopropionate family of compounds, which are used as a model system to study the effects of nitrobenzyl amines on various biochemical and physiological processes. Ethyl 3-chloronitrobenzyl aminopropionate is used in a variety of research applications, including the study of enzyme inhibition, protein structure and function, receptor binding, and drug metabolism.
Scientific Research Applications
Synthesis of Novel Compounds
Ethyl 3-((5-chloro-2-nitrophenyl)phenylamino)-3-oxopropionate is utilized in the synthesis of complex molecules, such as ethyl 7-cyclopropyl-2-(arylamino)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates, through palladium-catalyzed amination reactions. These compounds exhibit weak activity against bacteria, indicating potential for developing new antimicrobial agents (Al-taweel, Al-Trawneh, & Al-Trawneh, 2019).
Antimicrobial and Herbicidal Activities
The research has extended into exploring the antimicrobial properties of synthesized compounds. A notable example includes the study on thieno[2,3-b]pyridine derivatives, which showed significant cytotoxicity against leukemia cells, suggesting potential anticancer applications (Al-Trawneh et al., 2021). Additionally, Aryloxyphenoxypropionates (APPs), synthesized from similar chemical structures, have been tested for herbicidal activities, presenting a potential lead compound for agricultural applications (Xu, Zhang, Wang, & Li, 2017).
Anticancer and Antimicrobial Agents
Further investigations have demonstrated the utility of compounds synthesized using Ethyl 3-((5-chloro-2-nitrophenyl)phenylamino)-3-oxopropionate in developing anticancer agents. The synthesis of complex pyrrole–pyrazole systems and their evaluation against various cancer cell lines underline the potential of these compounds in medicinal chemistry (Attanasi et al., 2001). Another study on the synthesis of tetra substituted thiophene derivatives and their antimicrobial evaluation emphasizes the role of such compounds in creating new antimicrobial agents (Sable, Ganguly, & Chaudhari, 2014).
properties
IUPAC Name |
ethyl 3-(N-(5-chloro-2-nitrophenyl)anilino)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O5/c1-2-25-17(22)11-16(21)19(13-6-4-3-5-7-13)15-10-12(18)8-9-14(15)20(23)24/h3-10H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYOWWCGEBQSKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)N(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176858 | |
| Record name | Ethyl 3-((5-chloro-2-nitrophenyl)phenylamino)-3-oxopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-((5-chloro-2-nitrophenyl)phenylamino)-3-oxopropionate | |
CAS RN |
22316-45-6 | |
| Record name | Ethyl 3-[(5-chloro-2-nitrophenyl)phenylamino]-3-oxopropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22316-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5'-chloro-2'-nitro-N-phenylmalonanilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022316456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-((5-chloro-2-nitrophenyl)phenylamino)-3-oxopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-[(5-chloro-2-nitrophenyl)phenylamino]-3-oxopropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.809 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 5'-CHLORO-2'-NITRO-N-PHENYLMALONANILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FPS7SZ92TY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















